N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-methoxyphenyl group. The acetamide side chain is attached to a 5-chloro-2,4-dimethoxyphenyl group, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O5S/c1-30-14-6-4-13(5-7-14)15-11-33-22-21(15)25-12-27(23(22)29)10-20(28)26-17-8-16(24)18(31-2)9-19(17)32-3/h4-9,11-12H,10H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCZFAUUCWNFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
1. Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related thieno[3,2-d]pyrimidine derivatives demonstrated their efficacy against various cancer cell lines. A notable study reported the IC50 values for different derivatives tested against human lung cancer cell lines A549 and HCC827, showing promising results for further optimization of these compounds ( ).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 |
2. Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These activities are critical for understanding the potential therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.
The synthesized derivatives showed strong inhibitory effects on urease, which is essential in the treatment of urinary infections and gastric ulcers ( ).
3. Antibacterial Activity
Antibacterial properties have been assessed against various strains including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, suggesting its potential use in treating bacterial infections ( ).
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- A study conducted on synthesized thieno[3,2-d]pyrimidines highlighted their anticancer potential through various assays including cell viability and proliferation assays ( ).
- Another investigation focused on the docking studies to understand the interaction of these compounds with target proteins, revealing significant binding affinities that correlate with their biological activities ( ).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituent Analysis
Table 1: Structural Features of Selected Thienopyrimidinone Derivatives
Key Observations:
- Core Structure: The target compound and CAS 1105223-65-1 share the thieno[3,2-d]pyrimidin-4-one core, whereas compounds 8 and 9 () feature a thieno[2,3-d]pyrimidin-4-one core. The positional isomerism may influence binding to biological targets due to altered electronic distributions .
- Substituents at Position 7: The target compound’s 4-methoxyphenyl group provides electron-donating effects, contrasting with the phenyl group in CAS 1105223-65-1 and the thiophen-2-yl in compounds 8–7.
- Acetamide Side Chain: The target compound’s 5-chloro-2,4-dimethoxyphenyl group combines halogen and methoxy substituents, likely improving metabolic stability compared to the 2-chloro-4-methylphenyl group in CAS 1105223-65-1 .
Physicochemical and Spectral Comparisons
- IR/NMR Data: Target Compound: Expected NH (3390–3300 cm⁻¹) and C=O (1730–1690 cm⁻¹) stretches, consistent with acetamide and pyrimidinone moieties (cf. ) . CAS 1105223-65-1: ¹H-NMR signals for aromatic protons (δ 7.37–7.47 ppm) and methyl groups (δ 2.10–2.50 ppm) align with its substituted phenyl and thienopyrimidine structure .
- Molecular Weight and LogP: Higher molecular weight in compound 8 (528 g/mol) vs. CAS 1105223-65-1 (409.89 g/mol) correlates with increased thiazolidinone complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
